molecular formula C15H20FNO B7506885 1-(Azepan-1-yl)-3-(2-fluorophenyl)propan-1-one

1-(Azepan-1-yl)-3-(2-fluorophenyl)propan-1-one

Cat. No. B7506885
M. Wt: 249.32 g/mol
InChI Key: WIQFYOPMHONRQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azepan-1-yl)-3-(2-fluorophenyl)propan-1-one, also known as 2-FA, is a chemical compound that belongs to the class of substituted cathinones. It is a synthetic stimulant that has gained popularity in recent years due to its psychoactive effects.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-3-(2-fluorophenyl)propan-1-one involves the inhibition of dopamine reuptake and the release of norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulation of the central nervous system. The exact mechanism of action is not fully understood, but it is believed to involve the binding of the compound to the dopamine transporter and the norepinephrine transporter.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Azepan-1-yl)-3-(2-fluorophenyl)propan-1-one include increased heart rate, blood pressure, and body temperature. It also leads to feelings of euphoria, increased energy, and decreased appetite. Prolonged use of the compound can lead to addiction, tolerance, and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

1-(Azepan-1-yl)-3-(2-fluorophenyl)propan-1-one has several advantages for lab experiments, including its potency, selectivity, and ease of synthesis. However, its psychoactive effects and potential for abuse make it a challenging compound to work with. It is important to handle the compound with caution and to follow proper safety protocols.

Future Directions

There are several future directions for the study of 1-(Azepan-1-yl)-3-(2-fluorophenyl)propan-1-one. One area of research is the development of new analogs with improved pharmacological properties. Another area of research is the investigation of the long-term effects of the compound on the brain and body. Additionally, the potential therapeutic applications of the compound in the treatment of psychiatric and neurological disorders warrant further investigation.
Conclusion
In conclusion, 1-(Azepan-1-yl)-3-(2-fluorophenyl)propan-1-one is a synthetic stimulant that has gained popularity in recent years. Its mechanism of action involves the inhibition of dopamine reuptake and the release of norepinephrine, leading to increased levels of these neurotransmitters in the brain. The compound has several advantages for lab experiments, but its psychoactive effects and potential for abuse make it a challenging compound to work with. Future research should focus on the development of new analogs with improved pharmacological properties and the investigation of the long-term effects of the compound on the brain and body.

Synthesis Methods

The synthesis of 1-(Azepan-1-yl)-3-(2-fluorophenyl)propan-1-one involves the reaction between 2-fluoropropiophenone and azepane in the presence of a reducing agent such as lithium aluminum hydride or sodium borohydride. The reaction takes place in anhydrous conditions and results in the formation of a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

1-(Azepan-1-yl)-3-(2-fluorophenyl)propan-1-one has been studied extensively in the field of neuroscience and pharmacology. It has been shown to act as a potent dopamine reuptake inhibitor and norepinephrine releasing agent, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other stimulants such as cocaine and amphetamines.

properties

IUPAC Name

1-(azepan-1-yl)-3-(2-fluorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO/c16-14-8-4-3-7-13(14)9-10-15(18)17-11-5-1-2-6-12-17/h3-4,7-8H,1-2,5-6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQFYOPMHONRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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